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molecular formula C11H7ClO4 B3022596 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride CAS No. 1729-01-7

8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride

Cat. No. B3022596
M. Wt: 238.62 g/mol
InChI Key: HEMOMFUKHGXJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04303664

Procedure details

A mixture of 8-methoxycoumarin-3-carboxylic acid (0.66 g) and thionyl chloride (2.5 ml) was heated under reflux for one and half hours. Distilling off the excess thionyl chloride in vacuo gave 8-methoxycoumarin-3-carboxylic acid chloride. Reaction of this product with amoxycillin, 1.257 g, in the same manner as in example 16, yielded D(-)-α-(8-methoxycoumarin-3-carbonamido)-p-hydroxybenzylpenicillin (0.95 g), melting at 187°-9° C. (dec.).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[O:11][C:10](=[O:13])[C:9]([C:14]([OH:16])=O)=[CH:8]2.S(Cl)([Cl:19])=O>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[O:11][C:10](=[O:13])[C:9]([C:14]([Cl:19])=[O:16])=[CH:8]2

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
COC=1C=CC=C2C=C(C(OC12)=O)C(=O)O
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one and half hours
DISTILLATION
Type
DISTILLATION
Details
Distilling off the excess thionyl chloride in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C2C=C(C(OC12)=O)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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